![molecular formula C15H13ClN2O2S B5704758 N-{[(2-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5704758.png)
N-{[(2-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(2-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide, also known as CM-272, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in preclinical studies, particularly in the treatment of cancer and inflammatory diseases.
Mecanismo De Acción
The mechanism of action of N-{[(2-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide involves the inhibition of the enzyme protein disulfide isomerase (PDI). PDI is an enzyme that plays a crucial role in the folding and secretion of proteins. In cancer cells, PDI is overexpressed and contributes to the growth and survival of cancer cells. By inhibiting PDI, N-{[(2-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide disrupts the folding and secretion of proteins, leading to the induction of cell death in cancer cells. In macrophages, N-{[(2-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide inhibits the production of inflammatory cytokines by disrupting the redox balance in the cells.
Biochemical and Physiological Effects:
N-{[(2-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide has been shown to induce cell death in cancer cells by disrupting the folding and secretion of proteins. In macrophages, N-{[(2-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide inhibits the production of inflammatory cytokines by disrupting the redox balance in the cells. N-{[(2-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide has also been shown to reduce tumor growth in mouse models of breast and lung cancer. In addition, N-{[(2-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide has been shown to reduce the severity of inflammation in mouse models of inflammatory bowel disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-{[(2-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide is its specificity for PDI, which makes it a useful tool for studying the role of PDI in cancer and inflammatory diseases. However, one of the limitations of N-{[(2-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide is its poor solubility, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several future directions for the study of N-{[(2-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide. One direction is to develop more potent and selective inhibitors of PDI. Another direction is to study the role of PDI in other diseases, such as neurodegenerative diseases and viral infections. Additionally, the potential clinical application of N-{[(2-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide in cancer and inflammatory diseases should be further explored in clinical trials.
Métodos De Síntesis
The synthesis of N-{[(2-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide involves a series of chemical reactions that result in the formation of the final product. The starting materials for the synthesis are 2-chloroaniline and 4-methoxybenzoic acid. These two compounds are reacted with thionyl chloride to form the corresponding acid chloride and amine chloride. The acid chloride and amine chloride are then reacted with carbon disulfide to form the corresponding isothiocyanate and thiourea, respectively. The final step involves the condensation of the isothiocyanate and thiourea to form N-{[(2-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide.
Aplicaciones Científicas De Investigación
N-{[(2-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide has been extensively studied for its potential therapeutic applications in cancer and inflammatory diseases. In preclinical studies, N-{[(2-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer. N-{[(2-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide has also been shown to inhibit the production of inflammatory cytokines in macrophages, suggesting its potential application in the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)carbamothioyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2S/c1-20-11-8-6-10(7-9-11)14(19)18-15(21)17-13-5-3-2-4-12(13)16/h2-9H,1H3,(H2,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJIEKOCRQNJMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chlorophenyl)carbamothioyl]-4-methoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

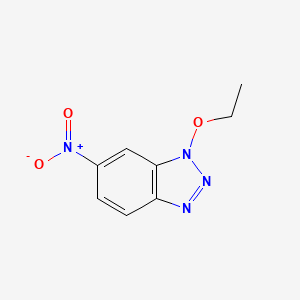
![3-(2-{[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}carbonohydrazonoyl)phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5704686.png)
![5-(4-chlorophenyl)-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5704693.png)
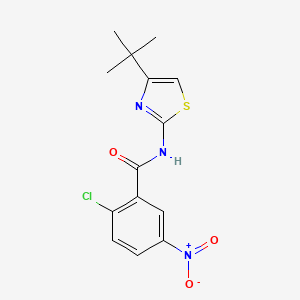
![2-(3-pyridinylcarbonyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B5704702.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methylphenyl)acrylamide](/img/structure/B5704730.png)
![2-({2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-4-methylpyrimidine](/img/structure/B5704733.png)
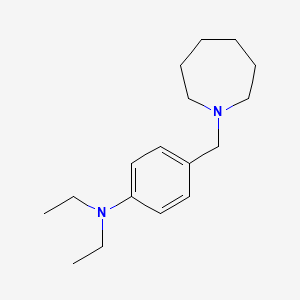

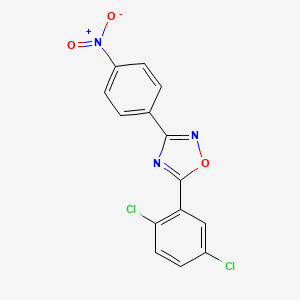

![N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B5704746.png)
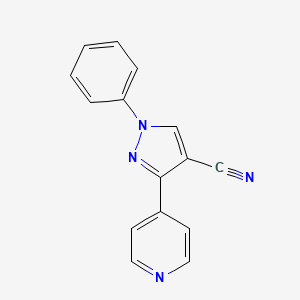
![5-[(2,6-difluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5704763.png)